![molecular formula C44H79O35P B1593275 [4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate CAS No. 53124-00-8](/img/structure/B1593275.png)
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate: is a modified starch derivative. It is a white, odorless, tasteless powder that is easily soluble in water. This compound is known for its good viscosity, thermal stability, strong acid resistance, shear resistance, and resistance to aging . It is commonly used as a thickener in various food products such as jam, yogurt, and oil consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of starch, hydrogen phosphate, 2-hydroxypropyl ether typically involves the following steps :
Sizing: Potato starch is used as the starting material.
Cross-linking: The starch undergoes cross-linking to enhance its properties.
Esterification: The cross-linked starch is then esterified with phosphorus oxychloride and sodium trimetaphosphate.
Neutralization: The esterified product is neutralized.
Washing: The neutralized product is washed to remove impurities.
Drying: The washed product is dried.
Sieving and Packaging: The dried product is sieved and packaged for use.
Industrial Production Methods: In industrial settings, the production process is scaled up and optimized for efficiency. The same steps are followed, but with larger quantities and more controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: [4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate undergoes various chemical reactions, including :
Esterification: The hydroxyl groups in the starch react with phosphorus oxychloride and sodium trimetaphosphate to form ester bonds.
Cross-linking: The starch molecules are cross-linked to improve their stability and resistance to shear and acid.
Common Reagents and Conditions:
Reagents: Phosphorus oxychloride, sodium trimetaphosphate, and epoxy compounds.
Conditions: The reactions are typically carried out in aqueous media at controlled temperatures and pH levels.
Major Products: The major product formed from these reactions is starch, hydrogen phosphate, 2-hydroxypropyl ether, which has enhanced properties such as increased viscosity, thermal stability, and resistance to acid and shear .
Scientific Research Applications
Chemistry: In chemistry, starch, hydrogen phosphate, 2-hydroxypropyl ether is used as a thickener and stabilizer in various formulations. It is also used in the synthesis of other modified starch derivatives .
Biology: In biological research, this compound is used as a medium for cell culture and as a stabilizer for enzymes and other biological molecules .
Medicine: In medicine, starch, hydrogen phosphate, 2-hydroxypropyl ether is used as an excipient in pharmaceutical formulations. It enhances the solubility, bioavailability, and stability of drugs.
Industry: In the food industry, this compound is used as a thickener and stabilizer in products such as jam, yogurt, and sauces. It improves the texture and shelf life of these products .
Mechanism of Action
The mechanism of action of starch, hydrogen phosphate, 2-hydroxypropyl ether involves its ability to form a gel-like structure in aqueous solutions. This gel-like structure provides viscosity and stability to the formulations in which it is used. The molecular targets and pathways involved include the hydroxyl groups in the starch molecules, which react with phosphorus oxychloride and sodium trimetaphosphate to form ester bonds and cross-links .
Comparison with Similar Compounds
- Hydroxypropyl starch phosphate
- Hydroxypropyl distarch phosphate
- Starch, 2-hydroxypropyl ether
Comparison: [4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate is unique due to its enhanced properties such as increased viscosity, thermal stability, and resistance to acid and shear. Compared to hydroxypropyl starch phosphate and hydroxypropyl distarch phosphate, it has better performance in terms of stability and resistance to harsh conditions .
Properties
IUPAC Name |
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79O35P/c1-14-32(78-80(61,62)79-38-19(12-49)71-41(66-5)27(56)25(38)54)30(59)36(17(10-47)69-14)76-43-29(58)24(53)37(20(74-43)13-68-42-28(57)22(51)33(63-2)15(8-45)72-42)77-44-39(31(60)34(64-3)16(9-46)73-44)67-7-6-21(50)75-35-18(11-48)70-40(65-4)26(55)23(35)52/h14-60H,6-13H2,1-5H3,(H,61,62) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVROLKBAWTYHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCC(O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OP(=O)(O)OC6C(OC(C(C6O)O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79O35P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53124-00-8 |
Source


|
| Record name | Starch, hydrogen phosphate, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, hydrogen phosphate, 2-hydroxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
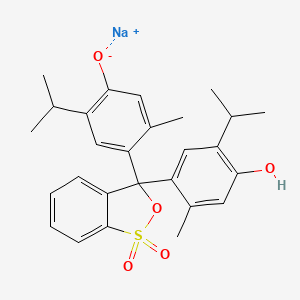

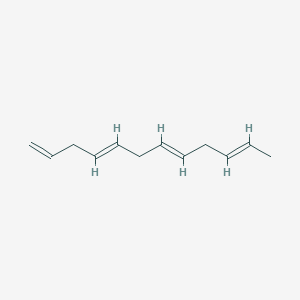
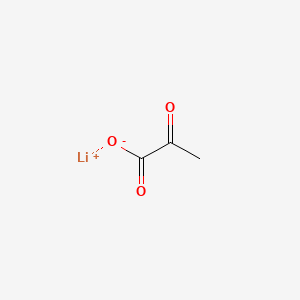

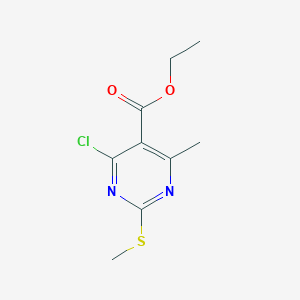

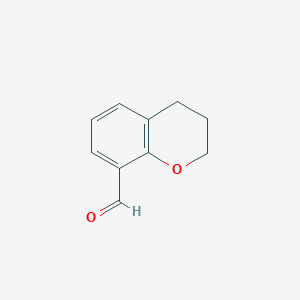

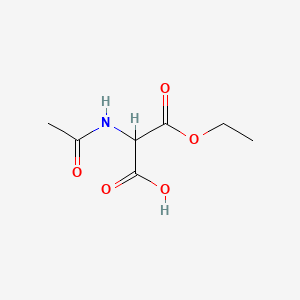
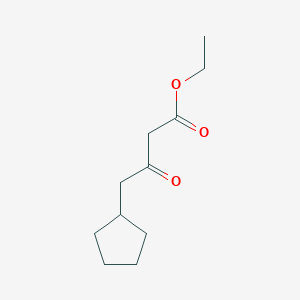
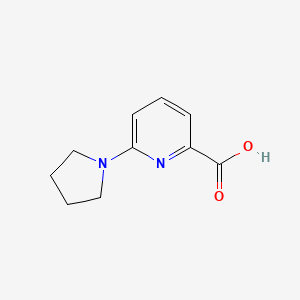

![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
